Cas no 1214329-21-1 (Ethyl 3,6-dichloro-2-fluorobenzoate)

Ethyl 3,6-dichloro-2-fluorobenzoate structure
1214329-21-1 structure
商品名:Ethyl 3,6-dichloro-2-fluorobenzoate
CAS番号:1214329-21-1
MF:C9H7Cl2FO2
メガワット:237.055084466934
CID:5075585

Ethyl 3,6-dichloro-2-fluorobenzoate 化学的及び物理的性質

名前と識別子

    • ethyl 3,6-dichloro-2-fluorobenzoate
    • 3,6-Dichloro-2-fluoro-benzoic acid ethyl ester
    • Ethyl 3,6-dichloro-2-fluorobenzoate
    • インチ: 1S/C9H7Cl2FO2/c1-2-14-9(13)7-5(10)3-4-6(11)8(7)12/h3-4H,2H2,1H3
    • InChIKey: MLPWVDGIBMYFBC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C(=C1C(=O)OCC)F)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 213
  • トポロジー分子極性表面積: 26.3
  • 疎水性パラメータ計算基準値(XlogP): 3.5

Ethyl 3,6-dichloro-2-fluorobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AK24603-1g
ethyl 3,6-dichloro-2-fluorobenzoate
1214329-21-1 95%
1g
$618.00 2024-04-20
A2B Chem LLC
AK24603-500mg
ethyl 3,6-dichloro-2-fluorobenzoate
1214329-21-1 95%
500mg
$451.00 2024-04-20
Aaron
AR00LZFR-500mg
Ethyl 3,6-dichloro-2-fluorobenzoate
1214329-21-1 95%
500mg
$557.00 2025-02-12
Aaron
AR00LZFR-250mg
ethyl 3,6-dichloro-2-fluorobenzoate
1214329-21-1
250mg
$576.00 2023-12-16
Aaron
AR00LZFR-1g
Ethyl 3,6-dichloro-2-fluorobenzoate
1214329-21-1 95%
1g
$742.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1261452-1g
Ethyl 3,6-dichloro-2-fluorobenzoate
1214329-21-1 98%
1g
¥6330.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1261452-500mg
Ethyl 3,6-dichloro-2-fluorobenzoate
1214329-21-1 98%
500mg
¥5149.00 2024-08-09
A2B Chem LLC
AK24603-250mg
ethyl 3,6-dichloro-2-fluorobenzoate
1214329-21-1 95%
250mg
$327.00 2024-04-20

Ethyl 3,6-dichloro-2-fluorobenzoate 関連文献

Ethyl 3,6-dichloro-2-fluorobenzoateに関する追加情報

Ethyl 3,6-dichloro-2-fluorobenzoate (CAS No. 1214329-21-1): A Versatile Intermediate in Modern Chemical Synthesis

Ethyl 3,6-dichloro-2-fluorobenzoate (CAS No. 1214329-21-1) is a highly valuable compound in the realm of organic synthesis and pharmaceutical chemistry. Its unique structural features, characterized by the presence of both chloro and fluoro substituents on a benzoate scaffold, make it an excellent intermediate for the development of various bioactive molecules. This compound has garnered significant attention in recent years due to its utility in synthesizing complex heterocyclic structures, which are prevalent in modern drug candidates.

The< strong>Ethyl 3,6-dichloro-2-fluorobenzoate molecule exhibits a distinct electronic distribution due to the electron-withdrawing effects of the chloro and fluoro groups. This property is particularly advantageous in directing subsequent reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The benzoate moiety itself provides a stable platform for further functionalization, allowing chemists to tailor the compound for specific applications.

In the context of pharmaceutical research, Ethyl 3,6-dichloro-2-fluorobenzoate has been employed in the synthesis of potential therapeutic agents targeting various biological pathways. For instance, its structural motif is closely related to molecules that exhibit inhibitory activity against enzymes involved in cancer metabolism. Recent studies have highlighted its role in generating derivatives with enhanced binding affinity to protein targets, thereby improving drug efficacy.

The< strong>CAS No. 1214329-21-1 designation ensures that researchers can reliably identify and source this compound for their experiments. Its availability from reputable chemical suppliers has facilitated numerous synthetic investigations, contributing to the advancement of medicinal chemistry. The compound's stability under standard storage conditions further enhances its practicality as a research tool.

One of the most compelling aspects of Ethyl 3,6-dichloro-2-fluorobenzoate is its versatility in generating diverse molecular architectures. Chemists have leveraged its reactivity to develop novel scaffolds that mimic natural products with known biological activity. These efforts have led to the discovery of several promising lead compounds that are currently undergoing further optimization.

The incorporation of both chloro and fluoro substituents on the benzoate ring provides a rich palette for synthetic manipulation. The chloro groups can be selectively displaced by nucleophiles under mild conditions, while the fluoro atom can serve as a handle for further transformations via metal-catalyzed reactions. This dual functionality makes Ethyl 3,6-dichloro-2-fluorobenzoate an indispensable building block in synthetic organic chemistry.

In addition to its pharmaceutical applications, this compound has found utility in materials science. Its ability to form stable complexes with transition metals has been explored in the development of catalytic systems for organic transformations. The unique electronic properties imparted by the halogen substituents contribute to enhanced catalytic activity, making it a subject of interest for industrial chemists.

The< strong>Ethyl 3,6-dichloro-2-fluorobenzoate market continues to grow as demand for specialized intermediates rises alongside advancements in drug discovery technologies. Researchers are increasingly seeking out compounds like this one that offer multiple points of functionalization and compatibility with modern synthetic methodologies. The compound's well-documented reactivity profile ensures that it remains a cornerstone of synthetic chemistry research.

Recent publications have demonstrated innovative applications of Ethyl 3,6-dichloro-2-fluorobenzoate in constructing complex molecular frameworks. For example, one study detailed its use in generating tricyclic structures that mimic bioactive natural products. The ability to introduce both electron-withdrawing and electron-donating groups at specific positions on the benzoate core allowed for fine-tuning of physicochemical properties.

The< strong>CAS No. 1214329-21-1 classification ensures traceability and consistency across different batches of this compound. This reliability is crucial for maintaining reproducibility in scientific experiments and industrial processes where precision is paramount. The compound's purity standards meet the requirements of high-throughput screening programs, making it suitable for large-scale drug discovery initiatives.

Sustainability considerations have also driven interest in< strong>Ethyl 3,6-dichloro-2-fluorobenzoate. Its role as a key intermediate allows researchers to develop more efficient synthetic routes that minimize waste and reduce environmental impact. By streamlining synthetic sequences using this versatile building block, chemists can contribute to greener chemical practices without compromising on yield or quality.

In conclusion, Ethyl 3,6-dichloro-2-fluorobenzoate (CAS No.< strong>1214329-21-1) represents a cornerstone of modern chemical synthesis with far-reaching implications in pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking to develop innovative molecular architectures. As scientific understanding evolves and new challenges emerge, this compound will undoubtedly continue to play a pivotal role in advancing chemical research and applications.

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